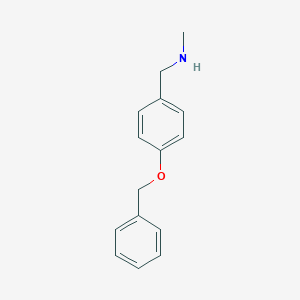

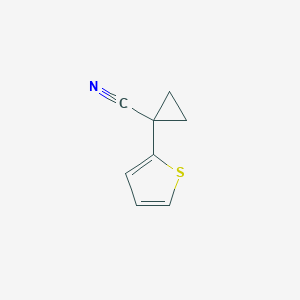

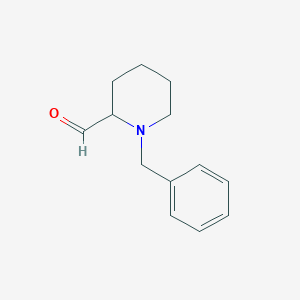

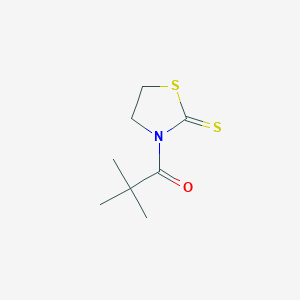

![molecular formula C15H15F3N2O2S B173382 N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide CAS No. 167316-28-1](/img/structure/B173382.png)

N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide

説明

N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide, also known as ADTMS, is an organic compound that has been used in various scientific research applications. It is a trifluoromethylsulfonamide derivative of diphenylethylamine. ADTMS is a useful compound for studying the properties of organic molecules, as it can be used to synthesize and modify other compounds.

科学的研究の応用

Self-Association Studies in Inert Environments

N-(2-phenylethyl) trifluoromethanesulfonamide demonstrates unique self-association behaviors in inert solvents such as CCl4, forming equilibrium mixtures of monomers and chain associates. This behavior contrasts with other triflamide derivatives, which tend to form cyclic self-associates under similar conditions. These findings highlight the intricate molecular interactions and the potential for designing new materials with specific self-association properties (Sterkhova, Moskalik, & Shainyan, 2013).

Synthesis and Functionalization Studies

The synthesis and functionalization of N-allyl trifluoromethanesulfonamide have been explored, revealing the compound's potential as a strong NH acid. These compounds are particularly interesting for further functionalization at the nitrogen atom, demonstrating the versatility of trifluoromethanesulfonamides in organic synthesis (Shainyan & Danilevich, 2013).

Regio- and Stereoselective Addition Reactions

Trifluoromethanesulfonamide engages in regio- and stereoselective addition reactions with cycloalkadienes. The specificity of these reactions opens avenues for the synthesis of complex molecules with precise structural configurations, showcasing the reagent's utility in fine-tuning molecular structures (Moskalik et al., 2013).

Catalytic Applications

Lanthanide(III) trifluoromethanesulfonates, derivatives of trifluoromethanesulfonamide, have shown extraordinary catalytic efficiency in the aminolysis of 1,2-epoxides. This catalytic activity results in the formation of β-amino alcohols with high regioselectivity and stereoselectivity, indicating the potential of these compounds in catalysis (Chini et al., 1994).

Unusual Transformations in Highly Unsaturated Derivatives

N,N′-(Hexa-2,4-diyn-1,6-diyl)bis(trifluoromethanesulfonamide) undergoes unexpected transformations in hexane solutions, leading to the formation of diphenyldiacetylene. This observation suggests potential applications in synthesizing novel organic compounds through unique reaction pathways (Ushakova & Shainyan, 2019).

作用機序

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. The presence of the amino group and the trifluoromethanesulfonamide moiety in its structure suggests that it might interact with its targets through hydrogen bonding or ionic interactions .

Pharmacokinetics

Its bioavailability, half-life, and clearance rate remain unknown .

Result of Action

The molecular and cellular effects of N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide’s action are currently unknown due to the lack of information on its biological targets and mode of action .

特性

IUPAC Name |

N-[(1S,2S)-2-amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O2S/c16-15(17,18)23(21,22)20-14(12-9-5-2-6-10-12)13(19)11-7-3-1-4-8-11/h1-10,13-14,20H,19H2/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBMTDKHCXCSNA-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401151337 | |

| Record name | N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401151337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide | |

CAS RN |

167316-28-1 | |

| Record name | N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167316-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401151337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

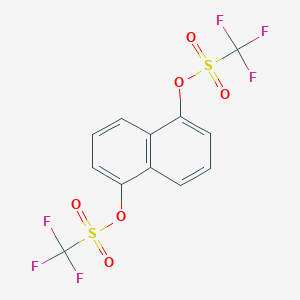

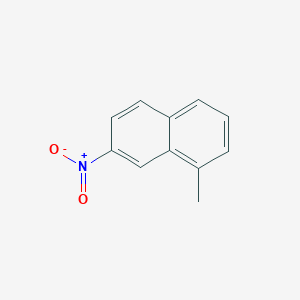

![2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B173308.png)